REACTION_CXSMILES
|
[C:1]([O:14]CC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:17]([NH2:20])[CH2:18][NH2:19]>O1CCCC1>[NH2:19][CH2:18][CH2:17][NH:20][C:1](=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OCC
|
Name
|
|
Quantity
|
62.7 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the excess THF was distilled off
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
the organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 15.7 g of crude product
|
Type
|
CUSTOM
|
Details
|
this was recrystallized from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(CCCCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |